![molecular formula C9H6Cl2N2O B7755464 2,2-dichloro-N-(2-cyanophenyl)acetamide](/img/structure/B7755464.png)
2,2-dichloro-N-(2-cyanophenyl)acetamide
Overview
Description
2,2-dichloro-N-(2-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C9H6Cl2N2O and its molecular weight is 229.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
In Vitro Metabolism and Toxicology:
- The compound is related to chloroacetamide herbicides and their metabolites, which have been studied for their in vitro metabolism and potential toxicity. For instance, the metabolism of alachlor (a chloroacetamide herbicide) in human liver microsomes and the involvement of cytochrome P450 isoforms in its metabolism have been studied, showing different metabolic rates and pathways in humans compared to other species (Coleman et al., 1999). Similarly, comparative metabolism studies of various chloroacetamide herbicides in human and rat liver microsomes have provided insights into their biotransformation and potential implications for human health (Coleman et al., 2000).
Structural Analysis and Properties:
- Research has been conducted on structurally similar compounds, such as 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, where the molecular structure, bond parameters, and hydrogen bonding are studied, which could have implications in understanding the properties and reactivity of 2,2-dichloro-N-(2-cyanophenyl)acetamide (Gowda et al., 2007).
Environmental Impact and Mobility:
- Related compounds are examined for their reception, activity, and mobility in soil and water systems. This includes studies on chloroacetamide herbicides like acetochlor and their behavior in different environmental matrices, potentially shedding light on the environmental fate of this compound (Banks & Robinson, 1986).
properties
IUPAC Name |
2,2-dichloro-N-(2-cyanophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-7-4-2-1-3-6(7)5-12/h1-4,8H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVGMRWVKIFMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.